methyl (2R)-2,3-diaminopropanoate

Description

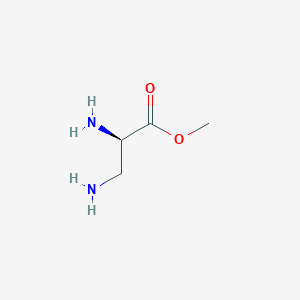

Methyl (2R)-2,3-diaminopropanoate is a chiral amino acid ester characterized by a propanoate backbone with amino groups at the C2 (R-configuration) and C3 positions. Its molecular formula is C₄H₁₀N₂O₂, and it serves as a critical intermediate in peptide synthesis and medicinal chemistry.

Properties

Molecular Formula |

C4H10N2O2 |

|---|---|

Molecular Weight |

118.13 g/mol |

IUPAC Name |

methyl (2R)-2,3-diaminopropanoate |

InChI |

InChI=1S/C4H10N2O2/c1-8-4(7)3(6)2-5/h3H,2,5-6H2,1H3/t3-/m1/s1 |

InChI Key |

WLXXVJOVQCQAMX-GSVOUGTGSA-N |

Isomeric SMILES |

COC(=O)[C@@H](CN)N |

Canonical SMILES |

COC(=O)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2,3-diaminopropanoate typically involves the esterification of (2R)-2,3-diaminopropanoic acid. One common method is the reaction of (2R)-2,3-diaminopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Continuous flow reactors and the use of solid acid catalysts can be employed to enhance the reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2,3-diaminopropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and esters.

Scientific Research Applications

Methyl (2R)-2,3-diaminopropanoate has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2,3-diaminopropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. Its chiral nature allows it to interact selectively with biological molecules, influencing processes such as protein synthesis and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Methyl 2-Acetamido-3-Aminopropanoate (Compound 2)

- Structure: Features an acetamido group at C2 instead of a free amino group.

- Impact: The electron-withdrawing acetamido group lowers the β-amino group’s pKa to ~5.5–6.0, reducing pH sensitivity compared to the parent compound .

- Application : Used to study electronic effects on peptide membrane interactions.

N,N’-Bis(mercaptoacetyl)-2,3-Diaminopropanoate

- Structure: Mercaptoacetyl groups replace the methoxy and amino hydrogens.

- Impact : Forms stable technetium-99m complexes for renal imaging. In clinical trials, 90% renal excretion within 35 minutes in rabbits surpasses iodohippurate kinetics .

- Application : Radiopharmaceutical agent for kidney function assessment .

Methyl (2R)-2-Amino-3-(2-Fluorophenyl)propanoate Hydrochloride

Stereochemical Variants

(S)-Methyl 2,3-Diaminopropanoate Dihydrochloride

Functional Group Modifications

Ethyl N,N’-Di-Boc-γ-2,3-Diaminopropanoate

- Structure: Boc-protected amino groups and ethyl ester.

- Impact : Enhanced stability during solid-phase peptide synthesis. Synthesized via nucleophilic displacement with inversion at C2, enabling orthogonal protection strategies .

- Application : Building block for complex peptidomimetics.

3-(4-Methoxyfumaroyl)-(S)-2,3-Diaminopropanoate

Research Findings and Implications

- pH Sensitivity: The R-configuration and free amino groups in methyl (2R)-2,3-diaminopropanoate optimize pH-dependent membrane interactions, critical for targeted drug delivery .

- Renal Excretion : Mercaptoacetyl derivatives exhibit rapid renal clearance (>90% in 35 minutes), outperforming older agents like iodohippurate .

- Stereochemical Effects : The S-enantiomer shows reduced biological activity in peptide vectors, underscoring the importance of chirality in drug design .

Q & A

How can researchers optimize the enantioselective synthesis of methyl (2R)-2,3-diaminopropanoate using factorial design?

Methodological Answer:

Factorial design allows systematic exploration of variables (e.g., temperature, catalyst loading, solvent polarity) to maximize yield and enantiomeric excess (ee). For example, a 2^k factorial design can identify interactions between parameters. Computational tools like COMSOL Multiphysics can simulate reaction kinetics to narrow experimental ranges, reducing trial iterations . Advanced DOE (Design of Experiments) software integrates AI to predict optimal conditions, minimizing resource consumption while ensuring reproducibility .

What advanced spectroscopic and chromatographic techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with polar organic mobile phases to separate enantiomers and confirm ee .

- NMR Spectroscopy : Employ 2D NOESY or ROESY to distinguish diastereomers and verify stereochemistry. Coupling constants (J-values) in ¹H-NMR can confirm vicinal diamine geometry .

- Mass Spectrometry (HRMS) : High-resolution MS with ion mobility separation resolves isobaric impurities, critical for validating synthetic purity .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies often arise from assay variability (e.g., cell-line specificity, buffer conditions). A multimodal validation framework is recommended:

Orthogonal Assays : Combine enzyme inhibition assays (e.g., fluorescence polarization) with biophysical methods (SPR, ITC) to confirm binding kinetics .

Theoretical Modeling : Use molecular dynamics (MD) simulations to assess ligand-receptor interactions under physiological conditions, cross-referenced with crystallographic data .

Meta-Analysis : Apply statistical tools (e.g., Bayesian hierarchical models) to aggregate data across studies, accounting for experimental heterogeneity .

What computational strategies enhance the prediction of this compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Tools like AutoDock Vina or Schrödinger Suite can prioritize target enzymes (e.g., aminotransferases) by docking the compound into active sites, validated by free-energy perturbation (FEP) calculations .

- Machine Learning (ML) : Train ML models on PubChem bioactivity datasets to predict off-target effects or metabolic stability .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model reaction mechanisms (e.g., Schiff base formation) to guide rational design of derivatives with improved selectivity .

How should researchers design enzyme inhibition studies to evaluate this compound’s mechanism of action?

Methodological Answer:

- Kinetic Analysis : Use steady-state kinetics (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Include controls for time-dependent inactivation .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions .

- In Silico Mutagenesis : Predict critical residues for binding via Rosetta or FoldX, followed by site-directed mutagenesis for experimental validation .

What methodologies ensure robust data management and reproducibility in studies involving this compound?

Methodological Answer:

- Electronic Lab Notebooks (ELNs) : Implement ELNs with version control to track synthetic protocols and analytical conditions .

- FAIR Principles : Annotate datasets with metadata (e.g., reaction SMILES, spectral parameters) for machine readability and replication .

- Blockchain Validation : Use decentralized platforms to timestamp raw data, ensuring traceability and reducing publication bias .

How can reactor design principles improve the scalability of this compound synthesis?

Methodological Answer:

- Microreactor Systems : Continuous-flow reactors enhance heat/mass transfer for exothermic reactions, improving safety and yield .

- Membrane Technologies : Integrate in situ product removal (ISPR) via nanofiltration to shift equilibrium and reduce downstream purification steps .

- Process Intensification : Combine reactive distillation with enzymatic catalysis to reduce solvent use and energy consumption .

What theoretical frameworks guide the integration of this compound into supramolecular systems?

Methodological Answer:

- Non-Covalent Interaction Analysis : Apply symmetry-adapted perturbation theory (SAPT) to quantify hydrogen-bonding and π-stacking contributions in self-assembled systems .

- Topological Descriptors : Use AIM (Atoms in Molecules) analysis of electron density to identify critical interaction sites for host-guest chemistry .

- Epistemological Alignment : Ground hypotheses in ligand-field theory or frontier molecular orbital (FMO) theory to ensure mechanistic coherence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.